3-(Pentafluorophenyl)propanal
Description
Significance of Perfluorinated Moieties in Advanced Organic Chemistry
Perfluorinated compounds (PFCs), which are organofluorine compounds where all carbon-hydrogen bonds have been replaced by carbon-fluorine bonds, hold a unique position in organic chemistry. researchgate.net The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts high thermal stability and chemical inertness to these molecules. numberanalytics.comchinesechemsoc.org The introduction of a perfluorinated moiety, such as the pentafluorophenyl group (C₆F₅), significantly alters a molecule's physical and chemical properties. numberanalytics.com
The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, influencing the reactivity and electronic properties of the entire molecule. numberanalytics.com This modification is a key strategy in medicinal chemistry, as incorporating fluorine can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. researchgate.netresearchgate.net It is estimated that around 20% of pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org Furthermore, fluorinated compounds are crucial in materials science for creating advanced polymers and electronics with unique thermal and optical properties. numberanalytics.com The pentafluorophenyl group itself is a versatile building block, used to introduce fluorine into molecules and to participate in various chemical transformations, including nucleophilic substitution and cross-coupling reactions. numberanalytics.comorgsyn.org
Role of Aldehyde Functionalities in Contemporary Organic Synthesis
Aldehydes are a cornerstone of organic synthesis, characterized by a carbonyl group (C=O) bonded to at least one hydrogen atom. alfa-chemistry.com This functional group is highly reactive, making aldehydes valuable intermediates for synthesizing more complex molecules. alfa-chemistry.com Their reactivity is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This leads to a wide range of important reactions, including nucleophilic additions, oxidations to form carboxylic acids, and reductions to yield primary alcohols. alfa-chemistry.com
In modern synthesis, aldehydes serve as key building blocks for constructing complex molecular architectures, including pharmaceuticals and natural products. alfa-chemistry.com They readily undergo reactions like the Wittig reaction to form alkenes, aldol (B89426) condensations to create carbon-carbon bonds, and reductive amination to produce amines. The ability to be easily prepared, often through the oxidation of primary alcohols, and their versatile reactivity make aldehydes indispensable tools for synthetic chemists. alfa-chemistry.com Fluorinated aldehydes, a subset of this class, combine the reactivity of the aldehyde group with the unique properties conferred by fluorine, making them valuable synthons for creating specialized organofluorine compounds. alfa-chemistry.com
Overview of 3-(Pentafluorophenyl)propanal within Fluorinated Propane (B168953) Derivatives Research
This compound is a member of the fluorinated propane derivatives class, a group of compounds that has been investigated for various applications, including as potential alternatives for refrigerants and as building blocks in chemical synthesis. organic-chemistry.org Research into fluorinated propanals and their derivatives is often driven by the need for specialized intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the synthesis of related structures like 3-(3-trifluoromethylphenyl)propanal serves as a key step in the production of drugs such as Cinacalcet. nih.gov
The synthesis of this compound itself is not extensively detailed in publicly available literature, but its preparation can be inferred from standard organic chemistry transformations. A common and direct route to such aldehydes is the oxidation of the corresponding primary alcohol, in this case, 3-(pentafluorophenyl)propan-1-ol. This precursor alcohol can, in turn, be synthesized through methods like the reduction of a corresponding pentafluorophenyl ester. uoa.gr
The reactivity of this compound is dictated by both the aldehyde functionality and the electron-deficient pentafluorophenyl ring. The aldehyde group can undergo typical reactions such as reduction to the alcohol or oxidation to the carboxylic acid. The pentafluorophenyl group is known to be reactive toward nucleophilic aromatic substitution, particularly at the ortho- and para-positions, a reaction that can be mediated by transition metals. numberanalytics.comresearchgate.net This dual reactivity makes it a potentially valuable intermediate for creating more complex fluorinated molecules. For example, related research on 3-(pentafluorophenyl)indene demonstrates the C-F activation and substitution on the pentafluorophenyl ring. researchgate.net
While specific research applications for this compound are not widely documented, its structure suggests its utility as a building block. It can be used to introduce the C₆F₅CH₂CH₂CHO fragment into larger molecules, a strategy employed in medicinal chemistry to leverage the unique properties of the pentafluorophenyl group. acs.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 82208-42-2 sigmaaldrich.com |
| Molecular Formula | C₉H₅F₅O |
| Molecular Weight | 224.13 g/mol |
| Synonyms | 3-(2,3,4,5,6-pentafluorophenyl)propanal sigmaaldrich.com |
Table 2: Representative ¹H-NMR Chemical Shifts for Propanal Structures
This table provides typical proton NMR chemical shifts for the propanal moiety to offer a comparative context. The exact shifts for this compound would be influenced by the electron-withdrawing pentafluorophenyl group.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Splitting Pattern |
| -CHO | 9.5 - 9.8 | Triplet (t) |
| -CH₂- (alpha to CHO) | 2.4 - 2.8 | Multiplet (m) |
| -CH₂- (beta to CHO) | ~2.9 | Multiplet (m) |
Data based on analogous structures like propanal and substituted propanals. docbrown.info
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGBJPJOEPVDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=C(C(=C(C(=C1F)F)F)F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608270 | |
| Record name | 3-(Pentafluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82208-42-2 | |
| Record name | 3-(Pentafluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Approaches to Constructing the 3-Propanal Framework
This section details fundamental organic reactions that can be employed to build the three-carbon aldehyde (propanal) backbone, a core structural feature of the target molecule.
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, typically in the presence of a weak base catalyst. sigmaaldrich.comwikipedia.org This method serves as a foundational step in a multi-step sequence to generate 3-substituted propanoic acids, which are direct precursors to 3-propanals.
The strategy often commences with the condensation of an aromatic aldehyde with an active methylene compound like Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) or malonic acid. researchgate.netwikipedia.orgresearchgate.net The reaction, which is a modification of the aldol (B89426) condensation, produces an α,β-unsaturated intermediate. sigmaaldrich.com This intermediate can then be converted to a 3-propanoic acid derivative through selective reduction of the carbon-carbon double bond, followed by hydrolysis and decarboxylation. researchgate.netnih.gov The resulting propanoic acid can then be reduced to the corresponding 3-propanol, which is subsequently oxidized to the target 3-propanal. researchgate.netnih.gov
Table 1: Representative Knoevenagel Condensation for Propanoic Acid Precursor Synthesis
| Aldehyde Substrate | Active Methylene Compound | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | Meldrum's acid | Pyridine | Benzylidene Meldrum's acid derivative | researchgate.net |
| p-Nitrobenzaldehyde | Malonic Acid | Pyridine | p-Nitrocinnamic acid | wikipedia.org |
| Acrolein | Malonic Acid | Pyridine | trans-2,4-Pentadienoic acid | wikipedia.org |
The sequence is as follows:
Knoevenagel Condensation: An aldehyde is first reacted with Meldrum's acid to create an unsaturated adduct. nih.gov
Reduction: The carbon-carbon double bond of this adduct is reduced using a reagent such as sodium borohydride (B1222165).
Hydrolysis and Decarboxylation: This step converts the intermediate into the corresponding 3-propanoic acid derivative. nih.gov
Reduction to Alcohol: The carboxylic acid is then reduced to yield the 3-propanol derivative.
Oxidation to Aldehyde: In the final step, the 3-propanol is carefully oxidized to furnish the target 3-propanal derivative. researchgate.net
This methodology provides a versatile route to construct the 3-propanal framework from various aldehyde starting materials. nih.govsigmaaldrich.com
Hydroformylation, also known as the oxo synthesis, is a highly atom-economical industrial process that adds a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene. acs.org Applying this reaction to an unsaturated precursor such as an allyl-substituted aromatic ring provides a direct route to the 3-arylpropanal structure. The reaction is catalyzed by transition metal complexes, with rhodium-based systems being particularly common and efficient. upc.edu.persc.orgresearchgate.net
A critical aspect of the hydroformylation of precursors like allylbenzene (B44316) is controlling the regioselectivity. The reaction can yield both the desired linear aldehyde (the 3-arylpropanal) and a branched isomer (the 2-arylpropanal). acs.orgrsc.org The choice of ligands and reaction conditions is paramount for directing the reaction toward the desired linear product. For example, the use of specific diphosphite ligands, such as Ultranox626, with a rhodium catalyst has been demonstrated to produce linear aldehydes with high selectivity. akjournals.com
Table 2: Research Findings on the Hydroformylation of Allylbenzene Derivatives
| Substrate | Catalyst System | Conditions | Key Finding | Reference |
|---|---|---|---|---|
| Allylbenzenes | [Rh(CO)₂(acac)] / Ultranox626 | Optimized Temperature & Pressure | High selectivity for the linear aldehyde product. | akjournals.com |
| Allylbenzene | Encapsulated Rh catalyst (CAT1) | Syngas (H₂/CO) | Forms a higher proportion of the branched product compared to 1-octene. | rsc.org |
| Allylbenzenes | Bis[(μ-acetate)(1,5-cyclooctadiene)rhodium(I)] | Syngas (H₂/CO) | Achieves 97–99% chemoselectivity for aldehydes. | upc.edu.pe |
Strategies for Incorporating the Pentafluorophenyl Moiety
This section outlines synthetic methods that specifically introduce the electron-withdrawing pentafluorophenyl (C₆F₅) group to form the target molecule.
Hydrosilylation is a powerful and widely used reaction for creating carbon-silicon bonds through the addition of a Si-H bond across a double bond. nih.gov This method is exceptionally well-suited for synthesizing precursors to 3-(pentafluorophenyl)propanal by using allylpentafluorobenzene (B155225) as the starting alkene. walisongo.ac.id The reaction is catalyzed efficiently by platinum complexes, including Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. rsc.org
The hydrosilylation of allylpentafluorobenzene proceeds with anti-Markovnikov regioselectivity to give the linear 3-(pentafluorophenyl)propylsilane derivative. rsc.org Research has demonstrated that heterogeneous single-atom platinum catalysts can drive this transformation smoothly, achieving high yields of the desired product (e.g., 91%). walisongo.ac.idnih.govacs.org The resulting organosilane is a stable intermediate that can be subsequently oxidized to the corresponding alcohol or aldehyde using well-established methods for C-Si bond cleavage, such as the Tamao-Fleming oxidation.
Table 3: Hydrosilylation of Allylpentafluorobenzene
| Silane (B1218182) Reagent | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Dimethylchlorosilane | Speier's catalyst | 80–100°C, THF or Toluene | 70–85% | |
| Diethoxymethylsilane | Pt/NR-Al₂O₃-IP (Single Atom Catalyst) | N₂ (10 bar), 2 h | 91% | walisongo.ac.idnih.gov |
| Various Hydrosilanes | Karstedt's catalyst | Toluene | Excellent yields | rsc.org |
An alternative strategy for introducing the C₆F₅ group is to use pentafluorobenzaldehyde (B1199891) as a foundational building block. researchgate.net This approach constructs the carbon backbone via a condensation reaction, thereby installing the pentafluorophenyl ring at the desired position from the outset. Pentafluorobenzaldehyde is a known versatile substrate in condensation chemistry, reacting with nucleophiles such as pyrroles to form dipyrromethanes or with acetylides to produce propargylic alcohols. jku.atresearchgate.netgoogle.comcaltech.edu
A viable synthetic route based on this strategy would be an aldol-type condensation of pentafluorobenzaldehyde with a suitable two-carbon nucleophile, like the enolate of acetaldehyde. This reaction would form a β-hydroxy aldehyde intermediate, 3-hydroxy-3-(pentafluorophenyl)propanal. A subsequent dehydration step would yield the α,β-unsaturated aldehyde, (E/Z)-3-(pentafluorophenyl)propenal. The synthesis would conclude with a selective reduction of the carbon-carbon double bond to furnish the final target, this compound.
Multi-Step Synthesis Pathways for this compound Analogues
The synthesis of this compound and its analogues involves multi-step sequences that build the carbon skeleton and introduce the required functional groups. A common strategy involves the construction of a three-carbon chain attached to the pentafluorophenyl ring, followed by the generation of the aldehyde functionality.
One plausible pathway starts with pentafluorobenzaldehyde .
Alkynylation: The aldehyde undergoes an alkynylation reaction with an acetylene (B1199291) derivative, such as trimethylsilylacetylene, to form a propargylic alcohol. researchgate.net This reaction is often catalyzed by a Lewis acid or a metal salt.
Reduction/Isomerization: The resulting propargylic alcohol can be converted to the corresponding allene (B1206475) or reduced to an allylic alcohol. researchgate.net Alternatively, direct reduction of the triple bond to a double or single bond can be achieved.
Hydrolysis/Oxidation: The terminal functional group is then converted to an aldehyde. For example, if an acetal (B89532) was used as a precursor for the three-carbon chain, acid-catalyzed hydrolysis will yield the aldehyde. nih.gov If an allylic alcohol is an intermediate, it can be oxidized to the propanal derivative.
A second general approach utilizes a cross-coupling reaction to form the C-C bond between the aromatic ring and the side chain. An analogue synthesis for 3-(3-trifluoromethylphenyl)propanal illustrates this method. nih.gov
Mizoroki-Heck Coupling: 1-Bromo-3-(trifluoromethyl)benzene is coupled with acrolein diethyl acetal using a palladium acetate (B1210297) catalyst. nih.gov This reaction forms the carbon-carbon bond and establishes the three-carbon chain with a protected aldehyde function.
Hydrogenation: The double bond in the resulting product is hydrogenated in a cascade process. nih.gov
Hydrolysis: The diethyl acetal is hydrolyzed under acidic conditions to yield the final aldehyde, 3-(3-trifluoromethylphenyl)propanal. nih.gov
A third methodology involves building the propanal side chain from an existing functional group on the pentafluorophenyl ring. For example, starting with a pentafluorophenyl ester:
Reduction to Alcohol: A pentafluorophenyl ester can be reduced to the corresponding primary alcohol using a reducing agent like sodium borohydride in THF. uoa.gr This method is efficient and compatible with many functional groups. uoa.gr
Oxidation to Aldehyde: The resulting alcohol, such as 3-(pentafluorophenyl)propan-1-ol, can then be oxidized to this compound using a variety of selective oxidation reagents.
Optimization of Reaction Conditions and Yields in Fluorinated Aldehyde Synthesis
The synthesis of fluorinated aldehydes requires careful optimization of reaction conditions to maximize yield and selectivity while minimizing side reactions. Key parameters include the choice of catalyst, solvent, temperature, and reagent stoichiometry.
Catalyst and Ligand Effects: In the synthesis of β-fluorinated aldehydes via Wacker-type oxidation, the choice of palladium catalyst and associated ligands is critical. caltech.edunih.gov Traditional Tsuji-Wacker conditions can be ineffective for electron-deficient allylic fluorides. nih.gov However, using a nitrite (B80452) co-catalyzed system with a palladium source can dramatically improve both yield and selectivity for the desired aldehyde over the ketone. nih.gov
Solvent and Reagent Stoichiometry: The solvent system plays a crucial role. For the nitrite co-catalyzed Wacker oxidation, a tBuOH/MeNO₂ solvent system was found to be effective. nih.gov Further optimization, such as increasing the nitromethane (B149229) concentration and excluding water, led to significantly higher yields and selectivities. nih.gov The molar ratio of reagents is also a key factor to optimize, as demonstrated in the synthesis of α-fluoroamides where varying the equivalents of the amine and fluorinating agent had a substantial impact on the final yield. cas.cn
Temperature and Reaction Time: Temperature control is essential for managing reaction rates and preventing decomposition or side reactions. In the gem-difluoroolefination of aldehydes, reactions are often initiated at a low temperature before being warmed. cas.cn For the synthesis of 3-(3-trifluoromethylphenyl)propanal, the use of microwave-assisted conditions was shown to reduce reaction times significantly without compromising the yield or selectivity of the Heck coupling step. nih.gov
Data Table: Optimization of Nitrite-Modified Wacker Oxidation for Aldehyde Synthesis nih.gov
| Entry | Catalyst System | Solvent | Aldehyde/Ketone Ratio | Yield (%) |
| 1 | PdCl₂(MeCN)₂ / CuCl₂ | DMF/H₂O | 0:1 | 0 |
| 2 | Pd(MeCN)₄₂ / Bathocuproine | Dioxane/H₂O | 3:1 | 44 |
| 3 | [PdNO₂Cl(MeCN)₂] | Dioxane/H₂O | 18:1 | 23 |
| 4 | PdCl₂(MeCN)₂ / NaNO₂ | tBuOH/MeNO₂/H₂O | 26:1 | 51 |
| 5 | PdCl₂(MeCN)₂ / NaNO₂ | tBuOH/MeNO₂ | 36:1 | 77 |
Conditions based on the oxidation of a model allylic fluoride (B91410) substrate.
Data Table: Optimization of α-Fluoroamide Synthesis Conditions cas.cn
| Entry | Aldehyde:Amine:TMSCF₂Br:KF Ratio | Temperature (°C) | Yield (%) |
| 1 | 1.0:1.5:1.5:2.0 | 80 | 49 |
| 2 | 1.0:1.1:1.1:2.0 | 80 | 54 |
| 3 | 1.0:1.1:1.1:4.0 | 80 | 64 |
| 4 | 1.0:1.1:1.1:4.0 | 100 | 78 |
| 5 | 1.0:1.6:1.6:4.0 | 100 | >80 |
Conditions for the reaction of 4-nitrobenzaldehyde (B150856) with benzylamine (B48309) and TMSCF₂Br.
These examples underscore the necessity of a systematic approach to optimizing each step in the synthesis of fluorinated aldehydes to achieve practical and efficient chemical processes.
Chemical Reactivity and Transformations
Reactivity of the Aldehyde Functionality Adjacent to Perfluorinated Aromatic Rings
The aldehyde group in 3-(pentafluorophenyl)propanal is a key site for a variety of chemical transformations. The pronounced electron-withdrawing effect of the pentafluorophenyl group, transmitted through the propyl chain, enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. libretexts.orglibretexts.orgmasterorganicchemistry.com
The carbonyl carbon of this compound is a prime target for nucleophiles. This reaction typically involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. libretexts.orgpressbooks.pub Aldehydes, in general, are more reactive towards nucleophilic addition than ketones due to lesser steric hindrance and greater polarization of the carbonyl group. libretexts.org
A range of nucleophiles can participate in these addition reactions. For instance, Grignard reagents (R-MgX) and organolithium reagents (R-Li) are expected to react readily with this compound to form secondary alcohols. masterorganicchemistry.com Similarly, the addition of cyanide ion (CN⁻) would lead to the formation of a cyanohydrin.
Table 1: Examples of Nucleophilic Addition Reactions with this compound
| Nucleophile | Reagent Example | Expected Product |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 3-(Pentafluorophenyl)propan-1-ol |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 4-(Pentafluorophenyl)butan-2-ol |
| Organolithium Reagent | Butyllithium (CH₃CH₂CH₂CH₂Li) | 1-(Pentafluorophenyl)heptan-3-ol |
| Cyanide | Sodium cyanide (NaCN) | 2-Hydroxy-4-(pentafluorophenyl)butanenitrile |
| Acetylide | Sodium acetylide (HC≡CNa) | 1-(Pentafluorophenyl)pent-4-yn-2-ol |
This table is illustrative and based on the general reactivity of aldehydes. Specific experimental data for this compound may vary.
The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Oxidation of this compound to 3-(pentafluorophenyl)propanoic acid can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in aqueous acid (Jones reagent), and milder reagents like Tollens' reagent. libretexts.orgchemguide.co.uklibretexts.orgyoutube.com The presence of the electron-withdrawing pentafluorophenyl group is not expected to significantly hinder this oxidation. libretexts.org
Reduction: Conversely, the aldehyde can be selectively reduced to the corresponding primary alcohol, 3-(pentafluorophenyl)propan-1-ol. This is typically accomplished using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.ukyoutube.comyoutube.comwikipedia.org Sodium borohydride is a milder reagent and is generally preferred for the reduction of aldehydes and ketones. libretexts.orgchemguide.co.uk
Table 2: Oxidation and Reduction of this compound
| Transformation | Reagent(s) | Product |
| Oxidation | Potassium permanganate (KMnO₄) | 3-(Pentafluorophenyl)propanoic acid |
| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 3-(Pentafluorophenyl)propanoic acid |
| Reduction | Sodium borohydride (NaBH₄) | 3-(Pentafluorophenyl)propan-1-ol |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 3-(Pentafluorophenyl)propan-1-ol |
This table presents expected outcomes based on standard organic transformations.
Aldol (B89426) Condensation: The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) in this compound allows it to undergo aldol condensation. wikipedia.orgsigmaaldrich.comorganic-chemistry.orglibretexts.org In the presence of a base, the α-proton can be removed to form an enolate, which can then act as a nucleophile and attack the carbonyl carbon of another molecule of the aldehyde. The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate upon heating to form an α,β-unsaturated aldehyde. wikipedia.orglibretexts.org
Knoevenagel Condensation: The Knoevenagel condensation is a related reaction where an aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. organic-chemistry.orgsigmaaldrich.comwikipedia.orgrsc.org this compound is expected to readily participate in Knoevenagel condensations with reagents such as malonic acid or ethyl cyanoacetate. The product is typically an α,β-unsaturated compound. organic-chemistry.orgwikipedia.org
Table 3: Condensation Reactions of this compound
| Reaction | Reactant(s) | Catalyst | Expected Product |
| Aldol Condensation | This compound (2 eq.) | NaOH | 2-(Pentafluorophenyl)methyl-5-(pentafluorophenyl)pent-2-enal (after dehydration) |
| Knoevenagel Condensation | This compound, Malonic acid | Piperidine | 5-(Pentafluorophenyl)pent-2-enoic acid |
| Knoevenagel Condensation | This compound, Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-5-(pentafluorophenyl)pent-2-enoate |
These are predicted products based on established mechanisms of condensation reactions.
Transformations Involving the Pentafluorophenyl Moiety
The pentafluorophenyl group is a highly versatile functionality that can undergo a range of transformations, primarily driven by its electron-deficient nature.
The pentafluorophenyl ring is highly susceptible to nucleophilic aromatic substitution (SNAᵣ), a reaction that is generally difficult for non-fluorinated aromatic rings. nih.govresearchgate.netnih.govwikipedia.org The strong electron-withdrawing effect of the five fluorine atoms makes the aromatic ring electrophilic. Nucleophilic attack is favored at the para-position (the carbon atom opposite to the propyl chain) due to resonance stabilization of the intermediate Meisenheimer complex. nih.gov
A wide variety of nucleophiles can displace a fluoride (B91410) ion, most commonly the para-fluoride. These include amines, alkoxides, and thiolates. nih.gov Such reactions provide a powerful method for the functionalization of the pentafluorophenyl ring. acs.org
Table 4: Nucleophilic Aromatic Substitution on the Pentafluorophenyl Ring of this compound Derivatives
| Nucleophile | Reagent Example | Expected Product (Substitution at para-position) |
| Amine | Aniline | 3-(4-Anilino-2,3,5,6-tetrafluorophenyl)propanal |
| Alkoxide | Sodium methoxide | 3-(4-Methoxy-2,3,5,6-tetrafluorophenyl)propanal |
| Thiolate | Sodium thiophenoxide | 3-(4-(Phenylthio)-2,3,5,6-tetrafluorophenyl)propanal |
This table illustrates the expected regioselectivity of SNAᵣ reactions on the pentafluorophenyl group.
The activation and functionalization of C-F bonds in perfluorinated aromatic compounds is an area of active research. nih.govresearchgate.netmdpi.com These strong bonds are generally unreactive, but their cleavage can be achieved using transition metal complexes. sigmaaldrich.comcopernicus.org Various catalytic systems, often involving palladium, nickel, or rhodium, have been developed for the activation of C-F bonds, leading to cross-coupling reactions where the fluorine atom is replaced by other functional groups. sigmaaldrich.comcopernicus.org
Conversion of Pentafluorophenyl Ester Groups into Other Esters and Amides
While this compound is an aldehyde, its corresponding carboxylic acid, 3-(pentafluorophenyl)propanoic acid, can be readily activated as a pentafluorophenyl (PFP) ester. PFP esters are well-established as highly reactive intermediates in organic synthesis, particularly in the formation of amide and other ester bonds. wikipedia.org The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl highly electrophilic and susceptible to nucleophilic attack. researchgate.net This reactivity allows for efficient conversion to other esters (transesterification) and amides under mild conditions. rsc.org
The general principle involves the reaction of the pentafluorophenyl ester of 3-(pentafluorophenyl)propanoic acid with a wide range of alcohols or amines. rsc.org These reactions are often facilitated by a base to deprotonate the incoming nucleophile, thereby increasing its reactivity. The pentafluorophenolate anion is an excellent leaving group, which drives the reaction to completion. This methodology is particularly advantageous in peptide synthesis and for the conjugation of molecules to biomolecules due to the high yields and the reduced susceptibility of PFP esters to spontaneous hydrolysis compared to other activated esters. wikipedia.org
For instance, the pentafluorophenyl ester of 3-(pentafluorophenyl)propanoic acid can be reacted with various functionalized alcohols to yield a library of new esters. Similarly, treatment with primary or secondary amines provides the corresponding amides. This versatility makes the PFP ester of the oxidized form of this compound a valuable synthetic intermediate.
| Starting Material | Nucleophile | Product | Reaction Conditions |
|---|---|---|---|
| Pentafluorophenyl 3-(pentafluorophenyl)propanoate | Ethanol | Ethyl 3-(pentafluorophenyl)propanoate | Base (e.g., triethylamine), room temperature |
| Pentafluorophenyl 3-(pentafluorophenyl)propanoate | Benzyl alcohol | Benzyl 3-(pentafluorophenyl)propanoate | Base (e.g., triethylamine), room temperature |
| Pentafluorophenyl 3-(pentafluorophenyl)propanoate | Aniline | N-Phenyl-3-(pentafluorophenyl)propanamide | Base (e.g., triethylamine), room temperature |
| Pentafluorophenyl 3-(pentafluorophenyl)propanoate | Diethylamine | N,N-Diethyl-3-(pentafluorophenyl)propanamide | Base (e.g., triethylamine), room temperature |
Chemo- and Regioselectivity in Complex Perfluorinated Aldehyde Transformations
The chemical structure of this compound presents two primary sites for chemical reactions: the aldehyde functional group and the pentafluorophenyl ring. This duality raises important questions of chemo- and regioselectivity when the molecule is subjected to various reagents.
The aldehyde group is a classic electrophilic center and is susceptible to nucleophilic attack. Typical reactions include reduction to the corresponding alcohol, oxidation to the carboxylic acid, and carbon-carbon bond formation through reactions with organometallic reagents (e.g., Grignard reagents) or ylides (e.g., Wittig reaction).
The pentafluorophenyl ring, being highly electron-deficient due to the five fluorine atoms, is prone to nucleophilic aromatic substitution (SNAr). researchgate.net In these reactions, a nucleophile replaces one of the fluorine atoms, typically the one at the para position, due to resonance stabilization of the intermediate Meisenheimer complex.
When this compound is treated with a nucleophile, the chemoselectivity of the reaction (i.e., whether the aldehyde or the aromatic ring reacts) is governed by several factors, including the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium or Grignard reagents, will preferentially attack the hard electrophilic center, which is the carbonyl carbon of the aldehyde. Softer nucleophiles, such as thiols or amines under certain conditions, might favor attack on the softer electrophilic center of the aromatic ring.
Regioselectivity becomes a key consideration in nucleophilic aromatic substitution on the pentafluorophenyl ring. The attack is generally favored at the para-position relative to the propyl chain.
| Reagent Type | Preferential Reaction Site | Rationale | Potential Product |
|---|---|---|---|
| Hard Nucleophiles (e.g., Grignard reagents) | Aldehyde Carbonyl | Hard-Hard interaction | Secondary alcohol |
| Soft Nucleophiles (e.g., Thiolates) | Pentafluorophenyl Ring (para-position) | Soft-Soft interaction | para-Substituted thioether |
| Reducing Agents (e.g., NaBH4) | Aldehyde Carbonyl | Selective for carbonyl reduction | Primary alcohol |
| Oxidizing Agents (e.g., PCC) | Aldehyde Carbonyl | Selective for aldehyde oxidation | Carboxylic acid |
Derivatization Strategies for Advanced Chemical Structures from this compound
The unique combination of a reactive aldehyde and a modifiable aromatic ring makes this compound a versatile starting material for the synthesis of more complex and advanced chemical structures. nih.gov Various derivatization strategies can be employed to elaborate the molecule at either or both of these functional sites.
One common strategy involves the transformation of the aldehyde group. For example, the Wittig reaction can be used to convert the aldehyde into an alkene with a wide variety of substituents, depending on the choice of the phosphorus ylide. This allows for the extension of the carbon chain and the introduction of new functional groups. Similarly, Grignard reactions with different organomagnesium halides can lead to a diverse range of secondary alcohols, which can be further oxidized or otherwise functionalized.
Another approach is to first modify the pentafluorophenyl ring via nucleophilic aromatic substitution. For example, reaction with a bifunctional nucleophile could introduce a new reactive handle on the aromatic ring. Subsequently, the aldehyde functionality can be transformed, leading to a multi-functionalized molecule.
Multi-step synthetic sequences can leverage the reactivity of both the aldehyde and the aromatic ring to build complex molecular architectures. syrris.jp For instance, a Wittig reaction on the aldehyde could be followed by a nucleophilic aromatic substitution on the ring, or vice versa. This sequential modification allows for the controlled and systematic construction of intricate organic molecules with potential applications in materials science and medicinal chemistry. nih.gov
| Derivatization Strategy | Reagents | Intermediate/Product | Potential for Advanced Structures |
|---|---|---|---|
| Olefination (Wittig Reaction) | Phosphorus ylide (e.g., Ph3P=CHCO2Et) | α,β-Unsaturated ester | Chain extension, introduction of conjugated systems |
| Grignard Addition | Grignard reagent (e.g., CH3MgBr) | Secondary alcohol | Introduction of new stereocenters and functional groups |
| Reductive Amination | Amine (e.g., R-NH2), reducing agent (e.g., NaBH3CN) | Secondary or tertiary amine | Synthesis of biologically relevant amine scaffolds |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), base | α,β-Unsaturated nitrile | Formation of highly functionalized alkenes |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-SH, R-OH) | para-Substituted pentafluorophenyl derivative | Introduction of diverse functional groups on the aromatic ring |
Catalytic Applications and Mechanistic Studies
Lewis Acid Catalysis by Perfluorinated Boranes
The strong electron-withdrawing nature of the pentafluorophenyl groups in B(C₆F₅)₃ results in a highly electrophilic boron center, which is key to its catalytic activity. This allows it to activate a range of substrates, facilitating bond formation and cleavage under mild conditions.
Tris(pentafluorophenyl)borane has been demonstrated to be an efficient catalyst for the hydroarylation of olefins and 1,3-dienes using phenols as the aryl source, leading to the formation of new carbon-carbon bonds. researchgate.netacs.org This method is notable for its mild reaction conditions, rapid reaction times, and good yields for a range of substrates. acs.orgacs.org
The reaction with olefins typically yields substituted phenols. acs.org For instance, the B(C₆F₅)₃-catalyzed reaction between various phenols and olefins proceeds efficiently at room temperature. acs.org A key aspect of this transformation is the regioselectivity, with a strong preference for the ortho-alkylated product. nih.gov
In the case of 1,3-dienes, B(C₆F₅)₃ catalyzes their hydroarylation with phenols to produce structurally diverse ortho-allyl phenols. nih.govbohrium.com This protocol is characterized by its tolerance for a broad range of functional groups, low catalyst loading, and mild conditions. nih.govresearchgate.net The resulting ortho-allyl phenols can be further transformed into valuable derivatives like flavans. nih.govresearchgate.net
Mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest a borane-promoted protonation/Friedel-Crafts pathway. nih.govbohrium.comresearchgate.net Two primary mechanisms are considered: one where the Lewis acid activates the phenol (B47542) and another where it activates the olefin. acs.orgacs.org The prevailing mechanism involves the coordination of the phenol to B(C₆F₅)₃, which significantly increases the acidity of the phenolic proton. researchgate.netbohrium.com This enhanced acidity facilitates the protonation of the olefin or diene, generating a carbocation intermediate which then undergoes a Friedel-Crafts type reaction with the phenoxide anion. nih.govbohrium.comrsc.org
Table 1: B(C₆F₅)₃-Catalyzed Hydroarylation of Olefins and Dienes with Phenols
| Catalyst | Substrates | Product Type | Key Features |
| B(C₆F₅)₃ | Olefins and Phenols | Substituted Phenols | Fast reactions, mild conditions, good yields. acs.orgacs.org |
| B(C₆F₅)₃ | 1,3-Dienes and Phenols | Ortho-allyl Phenols | Broad functional group tolerance, low catalyst loading. nih.govresearchgate.net |
Perfluorinated boranes also play a crucial role in the hydroboration of imines, a key step in the reduction of imines to amines. While the provided search results focus more on the hydrogenation of imines using chiral boron Lewis acids derived from Piers' borane (B79455), the underlying principle of Lewis acidic activation is relevant. mdpi.com In these systems, chiral boron Lewis acids, generated in situ, have been used for the metal-free asymmetric hydrogenation of imines, achieving high yields and enantioselectivities. mdpi.com This highlights the potential of tailored borane catalysts in enantioselective reductions.
The catalytic activity of perfluorinated boranes extends to the synthesis of oxygen-containing heterocycles. For example, the ortho-allyl phenols produced from the hydroarylation of 1,3-dienes can be further cyclized to flavan (B184786) derivatives using B(C₆F₅)₃ as the catalyst, often with good diastereoselectivity. nih.govresearchgate.net This demonstrates a sequential catalytic process where the same Lewis acid promotes two different transformations to build molecular complexity.
Recent research has shown that mixed chloro-/fluoroaryl boranes can serve as effective Lewis acid catalysts for the cleavage and reduction of C-O bonds in alcohols and ethers. unc.edu This capability is significant for biomass conversion and deoxygenation reactions. The high Lewis acidity of these boranes facilitates the activation of the C-O bond, making it susceptible to reduction by a hydrosilane reagent.
While the search results did not provide specific details on the ring-opening of aziridines catalyzed by perfluorinated boranes, they do mention that borane catalysts can facilitate the ring-opening of other strained rings like furans. mdpi.com The strong Lewis acidity of B(C₆F₅)₃ is well-suited to activate the C-N bond in aziridines, making them susceptible to nucleophilic attack. A proposed mechanism would involve borane-promoted proton transfer, followed by the ring-opening of the aziridine (B145994) and a subsequent Friedel-Crafts alkylation.
Perfluorinated boranes are instrumental in borylation and carboboration reactions. Although not the central focus of the provided search results, the fundamental reactivity of boranes involves their addition across multiple bonds. These reactions are essential for synthesizing organoboron compounds, which are highly versatile intermediates in organic synthesis.
Frustrated Lewis Pair (FLP) Chemistry
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "unquenched" reactivity allows them to activate small molecules, most notably hydrogen (H₂). wikipedia.org While 3-(pentafluorophenyl)propanal itself is not a primary component of FLP systems, the pentafluorophenyl group is central to one of the most widely used Lewis acids in FLP chemistry: tris(pentafluorophenyl)borane, B(C₆F₅)₃. nih.govnih.gov
The combination of a bulky Lewis base, such as tricyclohexylphosphine (B42057) (PCy₃), and the strong but sterically encumbered Lewis acid B(C₆F₅)₃, results in an FLP capable of heterolytically cleaving the H-H bond. wikipedia.org This reactivity has been harnessed for metal-free catalytic hydrogenations of various substrates, including imines, nitriles, and alkynes. wikipedia.org
Experimental studies using infrared spectroscopy, supported by density functional theory (DFT) calculations, have provided evidence of the weak intermolecular interactions that exist between the Lewis acid and base in an FLP encounter complex. nih.gov Specifically, band shifts in the fluorine-carbon vibrational modes indicate weak hydrogen bonds between hydrogen atoms on the Lewis base and the fluorine atoms of B(C₆F₅)₃, distinguishing a true FLP from a classic Lewis adduct. nih.gov The development of FLP chemistry has opened new avenues in main group chemistry and catalysis, moving beyond the initial discovery of H₂ activation to include the activation of CO₂, CO, and other small molecules. nih.govresearchgate.net
Palladium-Catalyzed Transformations
The pentafluorophenyl group also serves as a powerful activating group in palladium-catalyzed reactions, particularly in the form of pentafluorophenyl esters.
A significant advancement in carbon-carbon bond formation is the development of a synergistic palladium/chiral Lewis base system for the diastereodivergent aldol-type coupling of alkoxyallenes with pentafluorophenyl esters. nih.gov The aldol (B89426) reaction is a fundamental transformation, but achieving selective access to both syn and anti diastereomeric products with a single method has been a persistent challenge. nih.govresearchgate.net
This dual catalytic system overcomes the inherent diastereoselectivity bias of traditional aldol reactions. nih.gov By carefully selecting the chiral Lewis base catalyst, researchers can selectively produce either the syn or anti aldol adduct with high diastereoselectivity and enantioselectivity. nih.govresearchgate.net This method highlights the utility of pentafluorophenyl esters as reactive partners in these sophisticated transformations.
| Alkoxyallene | Pentafluorophenyl Ester | Product Diastereomer | dr (syn:anti) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methoxyallene | Pentafluorophenyl benzoate | syn | >20:1 | 92 | nih.gov |
| Methoxyallene | Pentafluorophenyl benzoate | anti | 1:15 | 90 | nih.gov |
| Ethoxyallene | Pentafluorophenyl 4-chlorobenzoate | syn | >20:1 | 85 | nih.gov |
| Ethoxyallene | Pentafluorophenyl 4-chlorobenzoate | anti | 1:12 | 88 | nih.gov |
Pentafluorophenyl esters have been established as highly effective electrophilic reagents in palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura reaction. mdpi.com These reactions are significant because they utilize readily available and bench-stable esters for C-C bond formation via selective cleavage of the C(acyl)-O bond. mdpi.com
The use of Pd(0)/phosphane catalyst systems enables the efficient coupling of pentafluorophenyl esters with various boronic acids. mdpi.com This methodology represents the first general Pd-phosphane-catalyzed Suzuki cross-coupling of an ester group by C-O activation and demonstrates exceptional chemoselectivity compared to less activated phenolic esters. mdpi.com Furthermore, palladium catalysis has been successfully applied to the cross-coupling of other perfluoro-organic compounds, such as tetrafluoroethylene (B6358150) (TFE) and hexafluorobenzene, often requiring additives like lithium iodide to promote the challenging C-F bond activation step. mdpi.comresearchgate.net These methods provide a powerful route to highly functionalized organofluorine compounds. mdpi.com
Mechanistic Investigations of Catalytic Pathways
Understanding the intricate mechanisms of these catalytic reactions is crucial for their further development and optimization. Computational and experimental studies have provided deep insights into the transition states, intermediates, and governing principles of these transformations.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the reaction pathways of complex catalytic cycles. ims.ac.jpfossee.inacs.org For the diastereodivergent aldol-type coupling, DFT calculations were crucial in rationalizing the origin of the stereoselectivity. nih.govresearchgate.net The studies suggested a mechanism proceeding through an intermolecular protonative hydropalladation pathway, rather than a palladium-hydride migratory insertion pathway, and detailed the transition state structures responsible for the observed syn or anti selectivity. nih.govresearchgate.net
Similarly, DFT studies have been used to investigate the mechanisms of reactions catalyzed by B(C₆F₅)₃. For instance, in the cyclopropanation of styrene, calculations helped to explain the origin of diastereoselectivity, attributing it to the steric hindrance between the styrene's aryl group and the bulky borane catalyst in the transition state. mdpi.comresearchgate.net These computational models allow for the rational design of catalysts and the prediction of reaction outcomes, accelerating scientific discovery. ims.ac.jpnih.gov
The catalytic activity of compounds featuring the pentafluorophenyl group is fundamentally linked to the dual characteristics of Lewis acidity and steric hindrance. In B(C₆F₅)₃, the powerful electron-withdrawing effect of the C₆F₅ groups makes the boron center a very strong Lewis acid. nih.govmdpi.com This high Lewis acidity is essential for activating substrates in various reactions, including aldol-type reactions and hydrometallations. nih.gov
Simultaneously, the bulky C₆F₅ groups provide significant steric hindrance around the Lewis acidic center. wikipedia.org It is this steric crowding that prevents the formation of a stable adduct with a Lewis base, giving rise to the "frustrated" character in FLP chemistry. wikipedia.orgresearchgate.net This combination of high, yet sterically shielded, Lewis acidity allows B(C₆F₅)₃ to facilitate reactions that are inaccessible to other Lewis acids, highlighting the unique and vital role of the pentafluorophenyl group in modern catalysis. nih.govnih.gov
Development of Heterogeneous and Polymer-Supported Catalysts
The development of heterogeneous and polymer-supported catalysts represents a significant advancement in sustainable chemistry, addressing key challenges associated with homogeneous catalysis, such as catalyst recovery and reuse. While specific studies focusing exclusively on this compound are limited, the extensive research on supported catalysts for reactions involving other aldehydes, particularly those with fluorinated moieties, provides a strong basis for predicting their applicability and performance. The primary advantages of immobilizing catalysts on solid supports like polymers or silica (B1680970) include enhanced stability, simplified product purification, and the potential for catalyst recycling, which is crucial for both economic and environmental efficiency. dntb.gov.uascispace.com
Research into polymer-supported organocatalysts, such as those derived from proline, has shown considerable promise for various asymmetric transformations like aldol and Michael reactions. dntb.gov.uaresearchgate.net These immobilized catalysts often retain the high activity and selectivity of their homogeneous counterparts while offering the practical benefits of a heterogeneous system. researchgate.net For instance, polymer-immobilized proline derivatives have demonstrated excellent recyclability and stability in asymmetric aldol reactions of various aldehydes, suggesting a strong potential for similar performance with this compound. researchgate.netnih.gov The porous nature of the polymer support can also create a specific microenvironment around the catalytic sites, which may influence the reaction's stereoselectivity.
In the context of fluorinated compounds, recyclable fluorous bifunctional cinchona alkaloid-thiourea organocatalysts have been successfully employed in one-pot fluorination and asymmetric Michael addition sequences. researchgate.net Similarly, polymer-supported fluorinated organocatalysts have proven highly efficient in the enantioselective Michael addition of aldehydes to nitroalkenes. acs.org These examples underscore the feasibility of designing robust, recyclable catalytic systems for reactions involving fluorinated substrates like this compound.
Furthermore, heterogeneous metal catalysts are widely used for hydrogenation reactions. libretexts.orgdrhazhan.com Supported metal catalysts, such as palladium or platinum on carbon or other supports, are effective for the reduction of aldehydes to alcohols. drhazhan.com The application of such catalysts to the hydrogenation of this compound would be expected to yield 3-(pentafluorophenyl)propan-1-ol, with the catalyst being easily recoverable by filtration. Bimetallic and dilute alloy catalysts have also been investigated for the selective hydrogenation of α,β-unsaturated aldehydes, offering a potential strategy for targeted reductions should derivatives of this compound with additional unsaturation be considered. escholarship.org
The following tables present prospective data based on analogous systems, illustrating the potential efficacy of heterogeneous and polymer-supported catalysts in key reactions involving an aldehyde substrate.
Table 1: Prospective Performance of a Polymer-Supported Proline Catalyst in the Asymmetric Aldol Reaction of this compound
This table is illustrative and based on reported data for similar aldehydes. dntb.gov.uanih.govresearchgate.net
| Entry | Ketone Donor | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Catalyst Recycles |
| 1 | Cyclohexanone | Water | 24 | 90 | 95:5 | 98 | 5+ |
| 2 | Acetone | DMSO | 48 | 75 | - | 92 | 5+ |
| 3 | Cyclopentanone | Water | 24 | 88 | 92:8 | 96 | 5+ |
| 4 | Butan-2-one | Water/THF | 36 | 82 | 85:15 | 94 | 5+ |
Table 2: Projected Results for Heterogeneous Catalytic Hydrogenation of this compound
This table is illustrative and based on established performance of heterogeneous hydrogenation catalysts for aldehydes. libretexts.orgdrhazhan.com
| Entry | Catalyst | Support | Solvent | Pressure (atm H₂) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Pd | Carbon (C) | Ethanol | 1 | 25 | 2 | >99 |
| 2 | PtO₂ | - | Acetic Acid | 1 | 25 | 3 | >99 |
| 3 | Raney Ni | - | Ethanol | 50 | 80 | 4 | >99 |
| 4 | Rh | Alumina (Al₂O₃) | Hexane | 10 | 50 | 6 | 98 |
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 3-(Pentafluorophenyl)propanal, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed for comprehensive characterization.
Structural Elucidation: The ¹H NMR spectrum of this compound provides information on the number and connectivity of hydrogen atoms. The spectrum is expected to show three distinct signals corresponding to the aldehydic proton and the two methylene (B1212753) (-CH₂) groups of the propanal chain. The aldehydic proton typically appears far downfield (around δ 9-10 ppm) due to the deshielding effect of the carbonyl group. docbrown.info The two methylene groups will appear as multiplets, with their chemical shifts influenced by the adjacent electron-withdrawing pentafluorophenyl ring and the aldehyde group.
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key signals include the carbonyl carbon of the aldehyde group, which resonates at a characteristic downfield shift (around δ 200 ppm). docbrown.infoaskfilo.com The carbons of the two methylene groups and the six distinct carbons of the pentafluorophenyl ring will also be visible, with the fluorinated carbons showing characteristic coupling to ¹⁹F. reddit.com
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and the wide range of chemical shifts. nih.govresearchgate.net The ¹⁹F NMR spectrum of this compound will display three distinct signals for the fluorine atoms at the ortho, meta, and para positions of the pentafluorophenyl ring, typically appearing in a 2:1:2 integration ratio. arkat-usa.orgresearchgate.net The chemical shifts are highly sensitive to the electronic environment. nih.gov
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~9.8 | Triplet (t) | -CH O |
| ¹H | ~3.2 | Triplet (t) | C₆F₅-CH ₂- |
| ¹H | ~3.0 | Triplet of triplets (tt) | -CH ₂-CHO |
| ¹³C | ~201 | Singlet (s) | C HO |
| ¹³C | ~144 | Multiplet (m) | C -F (ipso) |
| ¹³C | ~138 | Multiplet (m) | C -F (ortho) |
| ¹³C | ~142 | Multiplet (m) | C -F (para) |
| ¹³C | ~137 | Multiplet (m) | C -F (meta) |
| ¹³C | ~45 | Singlet (s) | -C H₂-CHO |
| ¹³C | ~25 | Singlet (s) | C₆F₅-C H₂- |
| ¹⁹F | ~ -145 | Multiplet (m) | ortho-F |
| ¹⁹F | ~ -155 | Triplet (t) | para-F |
| ¹⁹F | ~ -163 | Multiplet (m) | meta-F |
Note: Predicted values are based on typical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
Reaction Monitoring: NMR spectroscopy is a powerful, non-invasive tool for real-time monitoring of chemical reactions. nih.govpharmtech.com By acquiring spectra at regular intervals, the consumption of reactants and the formation of products and intermediates can be quantified. magritek.comrsc.org For syntheses involving this compound, ¹⁹F NMR is especially useful. The distinct signals of the pentafluorophenyl group allow for clear tracking of the reaction's progress, even in complex mixtures, without interference from other components. researchgate.netresearchgate.net
In polymer chemistry, ¹⁹F NMR is a highly effective method for determining the molecular weight and assessing the fidelity of polymer end-groups, particularly when a fluorine-containing moiety is used as an initiator or capping agent. researchgate.netrsc.org End-group fidelity refers to the percentage of polymer chains that correctly possess the intended functional group at their terminus after polymerization. acs.orgnih.gov
When a molecule like this compound or a derivative is incorporated as a polymer end-group, the sharp and well-resolved signals of the pentafluorophenyl group in the ¹⁹F NMR spectrum can be integrated. acs.org By comparing the integral of the end-group's fluorine signals to the integral of the signals from the repeating monomer units in the polymer backbone, one can accurately determine the degree of polymerization and the number-average molecular weight (Mn). acs.orgrsc.orgmagritek.com This analysis confirms the success of the end-functionalization process and provides crucial data on the polymer's structure and purity. acs.org
While this compound itself is achiral, it contains a prochiral center at the C2 methylene position. Chemical reactions at the aldehyde or C2 position can introduce stereocenters, leading to the formation of enantiomers or diastereomers. Advanced, multi-dimensional NMR techniques are essential for determining the resulting stereochemistry. elsevierpure.com
Correlation Spectroscopy (COSY): This 2D NMR technique identifies protons that are spin-spin coupled, revealing the connectivity of the proton framework within the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is effective for determining the relative stereochemistry in small and large molecules, while ROESY is often preferred for medium-sized molecules. elsevierpure.comipb.pt By analyzing the cross-peaks in a NOESY or ROESY spectrum of a derivative of this compound, the spatial arrangement of substituents around a newly formed chiral center can be determined.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. For this compound, with a molecular formula of C₉H₅F₅O, HRMS provides definitive confirmation of its identity.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₅F₅O |
| Calculated Exact Mass | 224.02605 Da |
| Expected HRMS Result (e.g., [M+H]⁺) | 225.03388 Da |
An experimentally measured mass that matches the calculated exact mass to within 0.001 Da provides strong evidence for the assigned molecular formula.
In techniques like Electron Ionization (EI) or Electrospray Ionization with tandem MS (ESI-MS/MS), the molecular ion is induced to break apart into smaller, charged fragments. rsc.orgrsc.org The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the compound's structure. libretexts.orgchemguide.co.uk
The fragmentation of this compound is expected to follow predictable pathways based on its functional groups and structure. libretexts.org The stability of the aromatic pentafluorophenyl ring and the reactivity of the aldehyde group and propyl chain govern the fragmentation process.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion | Formula of Fragment | Neutral Loss |
| 224 | [C₉H₅F₅O]⁺ | C₉H₅F₅O | - |
| 195 | [C₈H₅F₅]⁺ | C₈H₅F₅ | CHO |
| 181 | [C₇H₂F₅]⁺ | C₇H₂F₅ | C₂H₃O |
| 167 | [C₆F₅]⁺ | C₆F₅ | C₃H₅O |
| 57 | [C₃H₅O]⁺ | C₃H₅O | C₆F₅ |
| 29 | [CHO]⁺ | CHO | C₈H₅F₅ |
Key fragmentation pathways would likely include the loss of the formyl radical (•CHO, 29 Da) and cleavage at the C-C bonds of the propyl chain. docbrown.infoyoutube.com The appearance of a strong signal for the pentafluorobenzyl cation ([C₆F₅CH₂]⁺, m/z 181) or the pentafluorophenyl cation ([C₆F₅]⁺, m/z 167) would be highly characteristic and provide strong confirmation of the structure. researchgate.net
Chromatographic Methodologies
Chromatography is the cornerstone of purity assessment and separation for this compound. Various methodologies, each with unique advantages, are employed to achieve high-resolution separation.
High-Performance Liquid Chromatography (HPLC) utilizing columns with pentafluorophenyl (PFP) stationary phases offers unique selectivity for fluorinated and aromatic compounds. Unlike traditional C18 columns that primarily rely on hydrophobic interactions, PFP phases engage in multiple retention mechanisms. These include π-π interactions, dipole-dipole forces, shape selectivity, and hydrophobic interactions.
The stationary phase consists of a pentafluorophenylpropyl group bonded to silica (B1680970) particles. The five highly electronegative fluorine atoms create an electron-deficient ring, which interacts strongly with the π-electron clouds of aromatic analytes like the pentafluorophenyl ring of the target compound. This results in enhanced retention and unique selectivity for halogenated compounds, positional isomers, and other closely related structures that are often difficult to separate on standard alkyl phases. PFP columns can also exhibit a dual-mode retention behavior, sometimes showing a "U-shaped" retention profile where retention increases at both low and high concentrations of acetonitrile, reflecting both reversed-phase and HILIC characteristics.
| Feature | Pentafluorophenyl (PFP) Phase | Octadecyl (C18) Phase |
|---|---|---|
| Primary Retention Mechanism | Multiple: Hydrophobic, π-π, dipole-dipole, shape selectivity | Hydrophobic interactions |
| Selectivity for Aromatics/Halogens | Enhanced | Moderate |
| Shape Selectivity | High | Low |
| Retention Behavior | Can exhibit dual-mode (Reversed-Phase and HILIC-like) behavior | Primarily Reversed-Phase |
| Typical Applications | Isomers, halogenated compounds, aromatic compounds, polar analytes | General purpose, broad range of non-polar to moderately polar analytes |
Gas Chromatography (GC) is a fundamental technique for assessing the purity of volatile compounds like this compound. The method separates components of a mixture based on their boiling points and interactions with the stationary phase within a capillary column. For analysis, a sample is vaporized in a heated injection port and carried by an inert gas (e.g., nitrogen or helium) through the column.
The purity is determined by analyzing the resulting chromatogram. A pure compound will ideally produce a single, sharp peak, while impurities will appear as additional peaks. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment, often expressed as a percentage. The use of a Flame Ionization Detector (FID) is common for this purpose due to its high sensitivity and broad linear range for organic compounds.
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Capillary Column (e.g., SE-54) |
| Carrier Gas | Nitrogen (>99.999% purity) |
| Flow Rate | 30-40 mL/min |
| Injection Port Temperature | 280-320 °C |
| Column Temperature | Programmed ramp, e.g., starting at 70°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280-320 °C |
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantially higher resolution, speed, and sensitivity. This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm) or superficially porous (core-shell) particles. The use of these particles allows for more efficient separation and reduces analysis time significantly.
For a compound like this compound, UHPLC systems equipped with a PFP stationary phase can provide superior separation from impurities or related compounds. The high efficiency of UHPLC is particularly advantageous for resolving complex mixtures, making it a powerful tool in both qualitative and quantitative analysis of organofluorine compounds. The combination of a highly selective PFP phase with the high efficiency of core-shell particle technology can produce excellent resolution of closely related species, such as isomers.
X-ray Diffraction (XRD) for Solid-State Crystalline Structure Determination
X-ray Diffraction (XRD) is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method is crucial for unambiguously confirming molecular structure, stereochemistry, and understanding intermolecular interactions in the solid state.
The technique relies on the principle of Bragg's Law, where a beam of X-rays is directed at a single crystal. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density within the crystal can be mapped, and from this, a detailed model of the molecular structure can be built.
While the specific crystal structure of this compound is not widely reported, the technique is highly applicable. Numerous other compounds containing pentafluorophenyl groups have been successfully crystallized and characterized by single-crystal X-ray diffraction, confirming their molecular structures and revealing details about anion-π or other noncovalent interactions. For this compound, obtaining a suitable single crystal would be the rate-limiting step, but a successful analysis would provide invaluable data on its solid-state conformation and packing.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds.
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The aldehyde group (-CHO) would be identified by a strong carbonyl (C=O) stretching vibration and a pair of weaker C-H stretching vibrations. The highly fluorinated aromatic ring would produce strong C-F and C=C stretching bands, while the propyl chain would show typical aliphatic C-H stretching absorptions. Analysis of these bands allows for the confirmation of the compound's primary structural features.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde (R-CHO) | C-H Stretch | ~2820 and ~2720 | Weak to Medium |
| Aldehyde (R-CHO) | C=O Stretch | ~1725 | Strong |
| Aliphatic (-CH₂-) | C-H Stretch | 2850-2960 | Medium |
| Pentafluorophenyl (C₆F₅) | C=C Stretch (aromatic) | ~1500-1600 | Medium |
| Pentafluorophenyl (C₆F₅) | C-F Stretch | ~1100-1400 | Strong |
Rotational Spectroscopy for Conformational and Chiral Analysis
Rotational spectroscopy is a high-resolution spectroscopic technique that provides exquisitely detailed information about the molecular structure in the gas phase. By measuring the absorption of microwave radiation, one can determine the moments of inertia of a molecule with very high precision. These moments of inertia are directly related to the mass distribution of the atoms within the molecule and thus provide a definitive signature of its three-dimensional structure. For flexible molecules such as this compound, rotational spectroscopy is a powerful tool for identifying individual conformers and determining their relative energies and abundances.
Conformational Landscape of this compound
Ab initio calculations, such as those at the MP2 or B3LYP level of theory with an appropriate basis set (e.g., 6-311++G(d,p)), can be employed to explore the potential energy surface of this compound. Such calculations typically predict several stable conformers corresponding to local minima on the potential energy surface. The primary conformational flexibility arises from the orientation of the pentafluorophenyl ring relative to the propanal backbone.
For the purpose of this article, we will consider three plausible conformers, designated as Conformer I, Conformer II, and Conformer III, which are anticipated to be the most stable based on steric and electronic considerations. The predicted rotational constants and relative energies for these hypothetical conformers are presented in the interactive data table below.
Table 1: Predicted Rotational Constants and Relative Energies of this compound Conformers
| Conformer | A (MHz) | B (MHz) | C (MHz) | Relative Energy (kJ/mol) |
| Conformer I | 1234.56 | 345.67 | 289.12 | 0.0 |
| Conformer II | 1150.23 | 412.89 | 350.45 | 2.5 |
| Conformer III | 1301.78 | 310.45 | 275.89 | 4.8 |
Note: The data presented in this table are hypothetical and for illustrative purposes, based on typical values for similar molecules, as no specific experimental or computational studies on this compound have been published.
The distinct sets of rotational constants for each conformer would lead to a unique rotational spectrum, allowing for their unambiguous identification in a broadband microwave experiment. The relative intensities of the spectral lines corresponding to each conformer can then be used to determine their relative populations in the supersonic jet expansion, providing insights into their relative energies.
Chiral Analysis of this compound
While this compound itself is not chiral, the principles of rotational spectroscopy can be extended to perform chiral analysis on derivatives or complexes of this molecule. A powerful technique in this regard is chiral tag rotational spectroscopy. This method involves the formation of a non-covalent complex between the molecule of interest and a chiral "tag" molecule.
If, for instance, a chiral derivative of this compound were synthesized, its two enantiomers would form diastereomeric complexes with a single enantiomer of a chiral tag molecule (e.g., (R)-propylene oxide). These diastereomers have different geometries and therefore distinct rotational spectra.
The process would involve:
Complex Formation: The chiral derivative of this compound and a chiral tag molecule are co-expanded in a supersonic jet, leading to the formation of weakly bound diastereomeric complexes.
Spectral Acquisition: The rotational spectra of both diastereomeric complexes are recorded.
Structural Determination: By comparing the experimentally determined rotational constants with those predicted from high-level ab initio calculations for the different diastereomers, the absolute configuration of the chiral derivative can be determined.
Enantiomeric Excess Measurement: The relative intensities of the rotational transitions belonging to each diastereomer can be used to quantify the enantiomeric excess of the sample.
This approach offers a significant advantage as it provides a direct, unambiguous determination of both the absolute configuration and the enantiomeric excess without the need for crystallization or chromatographic separation.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the properties of organofluorine compounds like 3-(pentafluorophenyl)propanal.
DFT calculations are employed to determine the most stable three-dimensional structure of this compound by finding the minimum energy geometry on the potential energy surface. This process involves optimizing bond lengths, bond angles, and dihedral angles. For a flexible molecule like this, a key part of the analysis is identifying its various stable conformers and their relative energies.
The conformational landscape of this compound is influenced by the orientation of the propanal chain relative to the pentafluorophenyl ring and the rotation around the C-C single bonds. In fluorinated organic molecules, non-covalent interactions, such as the gauche effect, play a significant role in determining conformational preferences. chim.itresearchgate.net The gauche effect describes the tendency of electronegative substituents, like fluorine, to favor a gauche orientation (a 60° dihedral angle) over an anti-orientation, which can be attributed to stabilizing hyperconjugative interactions. chim.it Computational studies on similar flexible aldehydes and fluorinated rings have shown that a thorough conformational search is necessary to identify the global minimum energy structure. researchgate.netbeilstein-journals.org
Illustrative Conformational Energy Data for this compound
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C-C-C-C) | Computational Method |
|---|---|---|---|
| Anti | 0.00 | 180.0 | B3LYP/6-31G(d) |
| Gauche-1 | +0.5 | +60.0 | B3LYP/6-31G(d) |
| Gauche-2 | +0.5 | -60.0 | B3LYP/6-31G(d) |
The electronic properties of this compound are dominated by the strong electron-withdrawing nature of the pentafluorophenyl (C₆F₅) group. ontosight.aiwikipedia.org This significantly influences the molecule's charge distribution and reactivity. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which highlights electron-rich and electron-deficient regions. The C₆F₅ group withdraws electron density from the propanal chain, making the aldehyde carbon more electrophilic and susceptible to nucleophilic attack.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding reactivity. For this molecule, the HOMO is expected to be located primarily on the pentafluorophenyl ring, while the LUMO would be centered on the carbonyl group of the propanal moiety. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. chemrevlett.com
Predicted Electronic Properties via DFT
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~3.5 D | Indicates overall polarity |
DFT is a powerful tool for elucidating reaction pathways, allowing for the calculation of energies of reactants, products, intermediates, and transition states. researchgate.netrsc.org For this compound, theoretical studies can model reactions such as nucleophilic additions to the carbonyl group, oxidations, or reductions. For instance, in an organocatalytic α-fluorination reaction, DFT can be used to map the energy profile of the catalytic cycle, identify the rate-determining step, and explain the origins of stereoselectivity. researchgate.netacs.org
Studies on related fluorinated aldehydes have successfully used DFT to understand how fluorine substituents influence reactivity and reaction outcomes. scispace.comcas.cn For example, computational analysis of the Stetter reaction involving heterocyclic aldehydes showed that backbone fluorination on the catalyst could improve enantioselectivity, a finding supported by DFT calculations of the transition state energies. scispace.com Similarly, theoretical investigations into the degradation of fluorinated propanals have used DFT to calculate energetic parameters for hydrogen abstraction reactions, thereby predicting the most likely reaction pathways. utc.edu
Computational methods can predict various spectroscopic properties, which can then be used to validate and interpret experimental data. DFT calculations are widely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. rsc.org For this compound, predicting the ¹⁹F NMR spectrum is particularly valuable for confirming the structure and purity of the compound. The calculations can help assign the distinct signals for the ortho, meta, and para fluorine atoms on the pentafluorophenyl ring.
Furthermore, vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra. The calculated spectrum can aid in the assignment of key vibrational modes, such as the characteristic C=O stretch of the aldehyde group and the vibrations associated with the C-F bonds and the aromatic ring.
Molecular Dynamics Simulations for Conformational Flexibility
While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes conformation in different environments (e.g., in a solvent).
For this compound, MD simulations can explore its conformational flexibility more extensively than static DFT calculations. chemrevlett.com By simulating the molecule over nanoseconds, one can observe transitions between different conformational states and determine their relative populations, providing a more realistic picture of the molecule's behavior in solution. This is particularly important for understanding how the flexible propanal side chain interacts with its environment or a potential binding site in a biological system.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity or reactivity of a chemical based on its molecular structure. These models correlate calculated molecular descriptors (physicochemical properties derived from the structure) with observed activity.
For this compound, a QSAR study could be developed to predict its reactivity in a specific class of reactions or its potential biological activity. Molecular descriptors would be calculated using computational methods, including:
Electronic Descriptors: Atomic charges, HOMO/LUMO energies, dipole moment.
Steric Descriptors: Molecular volume, surface area, specific conformational parameters.
Topological Descriptors: Indices that describe molecular branching and connectivity.
By building a model from a series of related fluorinated propanals with known reactivity data, the reactivity of this compound could be predicted. This approach is valuable in chemical research for screening large numbers of compounds and prioritizing experimental work.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the chemical bonding within a molecule by examining the topology of its electron density, a quantum observable. researchgate.net Developed by Richard Bader and his group, QTAIM partitions a molecule into atomic basins, allowing for the characterization of atomic interactions and the nature of chemical bonds based on the properties of the electron density (ρ(r)) at specific points called bond critical points (BCPs). researchgate.net These BCPs are points of minimum electron density along the bond path between two interacting atoms and maximum density in the perpendicular directions. arxiv.org The analysis of the electron density and its Laplacian (∇²ρ) at these critical points provides profound insights into the nature of the chemical bonds, such as their strength, covalency, and electrostatic character. amercrystalassn.org
The electron density at the BCP, ρ(r)b, correlates with the bond order; a higher value suggests a stronger bond. The sign of the Laplacian of the electron density, ∇²ρ(r)b, distinguishes between different types of atomic interactions. A negative value (∇²ρ(r)b < 0) indicates a concentration of electron density, which is characteristic of shared interactions, such as covalent bonds. Conversely, a positive value (∇²ρ(r)b > 0) signifies a depletion of electron density, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions. mdpi.com
Detailed Research Findings:
A theoretical QTAIM analysis of this compound would reveal the electronic effects of the highly electronegative pentafluorophenyl group on the propanal chain. The C-F bonds within the pentafluorophenyl ring are expected to exhibit high ρ(r)b values and positive Laplacians, indicating a significant degree of both covalent and ionic character, a feature common in organofluorine compounds. mdpi.com The strong electron-withdrawing nature of the C6F5 group influences the electron density distribution throughout the entire molecule.
The bonds within the propanal moiety would also be affected. The C-C bonds in the propyl chain are anticipated to show characteristics of typical covalent bonds with negative ∇²ρ(r)b values. The carbonyl group (C=O) of the aldehyde is expected to have a high ρ(r)b value, reflecting its double-bond nature, and a negative Laplacian, indicating a shared interaction. Furthermore, the polarization of this bond due to the electronegativity difference between carbon and oxygen would be evident in the QTAIM parameters.
Intramolecular interactions may also be present. For instance, weak non-covalent interactions, such as F···H or F···O contacts, could be identified and characterized by the presence of a bond path and a BCP with low ρ(r)b and positive ∇²ρ(r)b values. up.ac.za Such interactions can play a crucial role in determining the conformational preferences of the molecule.
Interactive Data Table of Expected QTAIM Parameters
The following table presents hypothetical yet scientifically reasoned QTAIM parameters for the principal bonds in this compound, based on data from analogous systems in the literature. These values are illustrative and would require a specific computational study on the molecule for precise quantification.
| Bond | Expected ρ(r)b (a.u.) | Expected ∇²ρ(r)b (a.u.) | Expected Bond Character |
| C-F (Aromatic) | High | Positive | Polar Covalent |
| C-C (Aromatic) | Moderate | Negative | Covalent |
| C-C (Alkyl) | Moderate | Negative | Covalent |
| C=O (Aldehyde) | High | Negative | Polar Covalent |
| C-H (Alkyl) | Moderate | Negative | Covalent |
| C-H (Aldehyde) | Moderate | Negative | Covalent |
Applications in Advanced Materials and Fine Chemical Synthesis
Reagent in Organic Synthesis for Introducing Perfluorinated Moieties
3-(Pentafluorophenyl)propanal is a key intermediate for creating reagents used to introduce the pentafluorophenylpropyl moiety into various molecular frameworks. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations. For instance, it can be reduced to the corresponding alcohol, 3-(pentafluorophenyl)propanol, which is a precursor for other important synthetic reagents. uoa.grsmolecule.com One such reagent is 3-(pentafluorophenyl)propyldimethylchlorosilane, synthesized by reacting the alcohol with dimethylchlorosilane. This silane (B1218182) compound is then used to introduce the entire pentafluorophenylpropyl group onto other molecules, enhancing their electronic properties and stability for further chemical transformations. The electron-withdrawing nature of the pentafluorophenyl group is a critical feature, modifying the reactivity and characteristics of the target molecules. smolecule.com
The aldehyde itself can participate directly in reactions to form more complex structures. Its condensation with various nucleophiles is a common strategy. For example, it can react with substituted acetylenes to form propargylic alcohols, which are themselves versatile intermediates. researchgate.net The reactivity of the aldehyde group allows for its conversion into numerous other functionalities, making it a cornerstone for building a library of perfluorinated compounds.
Surface Modification of Materials (e.g., Quartz, Silica)
The unique properties of the pentafluorophenyl group are harnessed for the surface modification of inorganic materials like quartz and silica (B1680970). science.gov This is typically achieved using derivatives of this compound, most notably 3-(pentafluorophenyl)propyldimethylchlorosilane. The process involves the covalent bonding of the silane to the material's surface. The chlorosilane end of the molecule reacts with silanol (B1196071) (Si-OH) groups present on the surface of silica and quartz, forming stable siloxane (Si-O-Si) bonds.
This modification effectively replaces the polar, hydrophilic silanol groups with non-polar, hydrophobic fluorinated moieties. The result is a surface with significantly altered properties, including increased hydrophobicity and enhanced chemical resistance. Such modified surfaces are critical in various industrial and analytical applications where controlling surface energy and preventing unwanted interactions is paramount. The process of treating silica with silane compounds, known as silanization, is a well-established method for creating robust, functionalized surfaces for applications in chromatography and beyond. science.gov
Development of Specialized Chromatographic Stationary Phases with Pentafluorophenyl Ligands
Pentafluorophenyl (PFP) ligands are integral to the design of advanced stationary phases for High-Performance Liquid Chromatography (HPLC). chromatographyonline.com These phases, often marketed under names like PFP Propyl, provide alternative selectivity compared to traditional C8 and C18 alkyl phases. chromatographyonline.comrestek.com The stationary phase is created by bonding a pentafluorophenylpropyl silane, derived from this compound, to a high-purity silica support. restek.com
The unique separation capabilities of PFP phases stem from multiple interaction mechanisms. chromatographyonline.comymc.co.jp In addition to the standard hydrophobic interactions, PFP columns exhibit enhanced π-π, dipole-dipole, charge transfer, and ion-exchange interactions. chromatographyonline.comsigmaaldrich.com The electron-deficient nature of the pentafluorophenyl ring allows for strong interactions with electron-rich analytes, while the polarizable fluorine atoms can engage in dipole-dipole interactions. ymc.co.jpsigmaaldrich.com This multimodal retention mechanism makes PFP phases particularly effective for separating a wide range of compounds, including isomers, halogenated compounds, and polar analytes that are often difficult to resolve on conventional reversed-phase columns. chromatographyonline.comymc.co.jp
Table 1: Characteristics of Pentafluorophenyl (PFP) Propyl Chromatographic Phases
| Feature | Description | Benefit | Source(s) |
| Ligand Type | Pentafluorophenyl propyl | Provides unique retention mechanisms beyond hydrophobicity. | restek.com |
| Primary Interactions | Hydrophobic, π-π, dipole-dipole, ion-exchange, charge transfer. | Offers alternative selectivity and enhanced retention for polar and aromatic compounds. | chromatographyonline.comymc.co.jpsigmaaldrich.com |
| Key Applications | Separation of charged bases, electronegative compounds, isomers, and polar analytes. | Versatile for challenging separations where C18 phases fail. | restek.comymc.co.jp |
| Mobile Phase | Compatible with standard reversed-phase and highly aqueous mobile phases; suitable for HILIC mode. | Flexible method development and good compatibility with LC-MS. | restek.comsigmaaldrich.com |
| Support | High-purity, spherical silica particles. | Ensures high efficiency and mechanical stability. | restek.com |
Precursors for Polymer Synthesis and Functional Materials
The pentafluorophenyl group is a key functional moiety in the synthesis of advanced polymers. Monomers containing this group, such as pentafluorophenyl acrylate (B77674) and methacrylate, are used to create "active ester" polymers. researchgate.netresearchgate.net These polymers, like poly(pentafluorophenyl methacrylate) (PPFMA), serve as versatile platforms for post-polymerization modification (PPM). acs.orgresearchgate.net The pentafluorophenyl ester groups are highly reactive towards nucleophiles like amines, allowing for the straightforward introduction of a wide array of functional side chains under mild conditions. researchgate.netresearchgate.net This approach is used to synthesize multifunctional materials with tailored properties. researchgate.net
While not a direct monomer, this compound can serve as a crucial starting material for custom monomers. Its aldehyde group can be transformed through reactions like reductive amination or condensation to install polymerizable groups or other functionalities. For instance, polymers with pendant aldehyde groups can undergo sequential modifications, such as allylation followed by esterification and thiol-ene reactions, to create complex, multifunctional polymers from a single reactive unit. acs.org Furthermore, methods have been developed for the one-pot synthesis of cyclic carbonyl monomers (like polycarbonates) that incorporate a pentafluorophenyl ester group, offering an environmentally safer route compared to methods using hazardous reagents like phosgene. google.com
Role in the Synthesis of Complex Organic Architectures (Non-Biomedical Focus)
The reactivity of the aldehyde group in this compound and its analogues, like pentafluorobenzaldehyde (B1199891), makes them valuable in constructing complex organic molecules with specific electronic and structural properties. A notable example is in the synthesis of A₂B-type corroles, which are complex macrocyclic compounds. jku.at In these syntheses, a pentafluorophenyl-bearing aldehyde is reacted with a dipyrromethane precursor. jku.at The reaction conditions, including the choice of catalyst and solvent, can be optimized to achieve high yields of these intricate structures. jku.at
Another area where these aldehydes are employed is in the synthesis of highly substituted allenes and acetylenes. researchgate.net For example, pentafluorobenzaldehyde can be reacted with phenylacetylene (B144264) to produce a propargylic alcohol. researchgate.net This alcohol is then converted to an acetate (B1210297) and subsequently reduced to form a pentafluorophenyl-substituted allene (B1206475). researchgate.net These types of reactions highlight the utility of the pentafluorophenyl aldehyde as a foundational element for building unique, non-biomedical organic architectures that leverage the electronic influence of the perfluorinated ring.
Contribution to Sustainable Chemical Transformations and Process Optimization
The principles of green chemistry and process optimization are increasingly applied to the synthesis of fine chemicals, including intermediates like this compound. numberanalytics.comquantis.com A key goal is to improve the sustainability of chemical production by enhancing efficiency, reducing waste, and using less hazardous materials. migrationletters.com This involves strategies like process intensification, the use of renewable feedstocks, and the application of biocatalysts. numberanalytics.comquantis.com
Future Research Directions and Emerging Trends in the Chemistry of 3 Pentafluorophenyl Propanal
The continued interest in organofluorine compounds across various scientific disciplines necessitates ongoing innovation in their synthesis and application. For a specialized building block like 3-(pentafluorophenyl)propanal, future research is poised to focus on enhancing its accessibility, diversifying its reactivity, and integrating its production into more sustainable and efficient technological platforms. The following sections outline key emerging trends and future research directions centered on this valuable fluorinated aldehyde.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing 3-(pentafluorophenyl)propanal, and how do reaction parameters influence product purity?
- Answer : While direct synthesis of this compound is not explicitly documented, analogous fluorinated propanals (e.g., 3-(3-trifluoromethylphenyl)propanal) are synthesized via Friedel-Crafts alkylation or oxidation of propanol intermediates. For example, microwave-assisted methods using trifluoroacetic acid as a catalyst can enhance reaction efficiency and reduce side products . Key parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution.
- Solvent optimization : Polar aprotic solvents (e.g., DCM) favor regioselectivity.
- Temperature control : Lower temperatures (0–5°C) minimize decomposition of the aldehyde group.
Q. How can NMR and IR spectroscopy be employed to confirm the structure of this compound?
- Answer :
- ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.5–10.0 ppm. Coupling patterns of aromatic protons (if any) depend on the substitution pattern of the pentafluorophenyl group.
- ¹⁹F NMR : Five distinct fluorine signals are expected for the pentafluorophenyl moiety, with chemical shifts between δ -140 to -160 ppm, reflecting electronic environments .
- IR : A strong absorption band near 1720 cm⁻¹ confirms the aldehyde C=O stretch.
Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?
- Answer : Fluorinated aldehydes are prone to oxidation and polymerization. Recommendations include:
- Storage conditions : Under inert gas (N₂ or Ar) at -20°C in amber vials to limit light/oxygen exposure.
- Stabilizers : Addition of 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation .
Advanced Research Questions
Q. How does the electron-withdrawing pentafluorophenyl group influence the reactivity of propanal in nucleophilic addition reactions?
- Answer : The pentafluorophenyl group enhances electrophilicity of the aldehyde via inductive effects, accelerating nucleophilic attacks (e.g., Grignard or enolate additions). However, steric hindrance from the bulky aryl group may reduce accessibility to the carbonyl carbon. Computational studies (e.g., DFT calculations) can model charge distribution and predict regioselectivity in multi-step syntheses .
Q. What strategies address regioselectivity challenges in functionalizing this compound for pharmaceutical intermediates?
- Answer :
- Protecting groups : Temporary protection of the aldehyde (e.g., as an acetal) allows selective modification of the aromatic ring .
- Directed ortho-metalation : Use of directing groups (e.g., -OMe) on the phenyl ring enables precise C-H functionalization .
- Microwave-assisted synthesis : Enhances reaction control, reducing unwanted byproducts .
Q. Can this compound serve as a precursor for bioactive molecules, and what mechanistic insights support this?
- Answer : Structural analogs (e.g., 3-(3-chloro-4-fluorophenyl)propanal) exhibit tyrosinase inhibition, suggesting potential for the pentafluorinated derivative in targeting melanin-related disorders. Mechanistically, halogenated aryl groups may disrupt enzyme-substrate binding via hydrophobic interactions or halogen bonding .
Methodological Comparisons
| Parameter | Friedel-Crafts Alkylation | Oxidation of Propanol |
|---|---|---|
| Yield | 60–75% (with side-product formation) | 80–90% (high purity) |
| Reaction Time | 12–24 hrs | 2–4 hrs (microwave-assisted) |
| Regioselectivity Control | Moderate (requires directing groups) | High (substrate-dependent) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
